molecular formula C5H13Br2N B038003 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide CAS No. 5845-30-7

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Cat. No.: B038003
CAS No.: 5845-30-7
M. Wt: 246.97 g/mol
InChI Key: IDBJSERXBDUKCD-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a chemical compound with the molecular formula C5H13Br2N. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide typically involves the reaction of N,N-dimethylpropan-1-amine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the propyl chain. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted amines.

    Oxidation Reactions: Amine oxides.

    Reduction Reactions: N,N-dimethylpropan-1-amine.

Scientific Research Applications

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-bromo-N,N-dimethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJSERXBDUKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602848
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-30-7
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopropyl)dimethylamine hydrobromide
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